7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid

Vue d'ensemble

Description

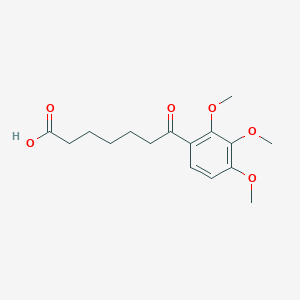

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that features a trimethoxyphenyl group attached to a heptanoic acid chain with a ketone functional group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and other scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with heptanoic acid under acidic conditions to form the desired product. Another method includes the use of Meldrum’s acid in a one-pot multicomponent reaction with 2,3,4-trimethoxybenzaldehyde and other reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl ring.

Applications De Recherche Scientifique

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.

Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with trimethoxyphenyl groups.

Uniqueness

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is unique due to its specific structure, which combines the trimethoxyphenyl group with a heptanoic acid chain and a ketone functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

Overview

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a trimethoxyphenyl group attached to a heptanoic acid chain with a ketone functional group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₈O₅

- Molecular Weight : 302.31 g/mol

- CAS Number : 951892-03-8

The presence of the trimethoxyphenyl moiety is significant as it is commonly found in various biologically active compounds, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit:

- Tubulin : Impeding microtubule formation, which is crucial for cell division.

- Heat Shock Protein 90 (Hsp90) : Involved in protein folding and stabilization, making it a target for cancer therapy.

- Thioredoxin Reductase (TrxR) : An enzyme involved in redox reactions that may influence cancer cell survival and proliferation.

These interactions can lead to apoptosis in cancer cells and exhibit anti-inflammatory effects.

Research Findings

Numerous studies have investigated the compound's efficacy in various biological contexts:

-

Anti-Cancer Activity :

- A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-Inflammatory Effects :

- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary research indicated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Study 1: Anti-Cancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound. The results showed a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-Inflammatory Activity

Research published in Phytotherapy Research assessed the anti-inflammatory effects of the compound using LPS-stimulated RAW 264.7 macrophages. The treatment with this compound resulted in a significant reduction in NO production and downregulation of iNOS expression, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Colchicine | Trimethoxyphenyl group | Anti-gout agent; disrupts microtubule formation |

| Podophyllotoxin | Similar phenolic structure | Antiviral; inhibits DNA topoisomerase II |

| Trimetrexate | Dihydrofolate reductase inhibitor | Antifolate; used in cancer therapy |

Propriétés

IUPAC Name |

7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-20-13-10-9-11(15(21-2)16(13)22-3)12(17)7-5-4-6-8-14(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXATJHWBISTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262248 | |

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-03-8 | |

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.